
Methyl 2-hydroxy-4-(4-nitro-1,3-dioxo-isoindolin-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Hidroxi-4-(4-nitro-1,3-dioxo-isoindolin-2-il)benzoato de metilo es un compuesto orgánico complejo que presenta un éster benzoato enlazado a una unidad de isoindolina sustituida con nitro.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-Hidroxi-4-(4-nitro-1,3-dioxo-isoindolin-2-il)benzoato de metilo típicamente implica reacciones orgánicas de varios pasos. Un método común incluye la esterificación del ácido 2-hidroxibenzoico con metanol en presencia de un catalizador ácido fuerte, seguido de la nitración para introducir el grupo nitro. La unidad de isoindolina se puede sintetizar a través de una reacción de ciclización que involucra anhídrido ftálico y una amina adecuada, seguida de oxidación para formar la isoindolina sustituida con nitro .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían rutas sintéticas similares pero a mayor escala, utilizando reactores de flujo continuo para asegurar la calidad y el rendimiento del producto consistentes. La optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para una síntesis industrial eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-Hidroxi-4-(4-nitro-1,3-dioxo-isoindolin-2-il)benzoato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a una amina en condiciones apropiadas.
Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución nucleofílica.
Hidrólisis del Éster: El enlace éster se puede hidrolizar para producir el ácido carboxílico y el alcohol correspondientes.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen gas hidrógeno con un catalizador de paladio.
Sustitución: Se pueden utilizar reactivos como haluros de alquilo en presencia de una base.
Hidrólisis del Éster: Las condiciones ácidas o básicas pueden facilitar la reacción de hidrólisis.
Productos Principales
Reducción: Conversión del grupo nitro a una amina.
Sustitución: Formación de varios derivados sustituidos.
Hidrólisis: Producción de ácido 2-hidroxi-4-(4-nitro-1,3-dioxo-isoindolin-2-il)benzoico y metanol.
Aplicaciones Científicas De Investigación
El 2-Hidroxi-4-(4-nitro-1,3-dioxo-isoindolin-2-il)benzoato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se ha investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado por sus posibles efectos terapéuticos debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 2-Hidroxi-4-(4-nitro-1,3-dioxo-isoindolin-2-il)benzoato de metilo implica su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que interactúan con los componentes celulares, lo que podría conducir a efectos biológicos como actividad antimicrobiana o anticancerígena. Las vías exactas y los objetivos moleculares son objeto de investigación en curso .
Comparación Con Compuestos Similares
Compuestos Similares
2-Hidroxi-4-yodobenzoato de metilo: Estructura similar pero con un sustituyente de yodo en lugar de un grupo nitro.
4-Hidroxi-2,2-dioxo-1H-2λ6,1-benzotiazina-3-carboxilato de metilo: Contiene una unidad de benzotiazina en lugar de una isoindolina.
Unicidad
El 2-Hidroxi-4-(4-nitro-1,3-dioxo-isoindolin-2-il)benzoato de metilo es único debido a la presencia tanto de una isoindolina sustituida con nitro como de un éster benzoato en su estructura. Esta combinación confiere propiedades químicas y biológicas distintas que no se observan en compuestos similares .
Propiedades
Fórmula molecular |
C16H10N2O7 |
|---|---|
Peso molecular |
342.26 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C16H10N2O7/c1-25-16(22)9-6-5-8(7-12(9)19)17-14(20)10-3-2-4-11(18(23)24)13(10)15(17)21/h2-7,19H,1H3 |
Clave InChI |
MBPCXRJBGYAGAH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



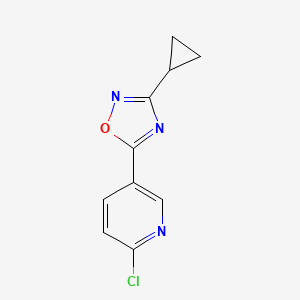
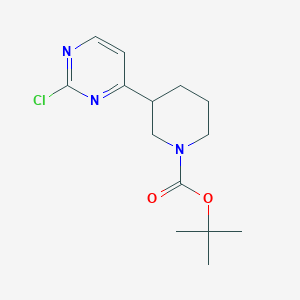
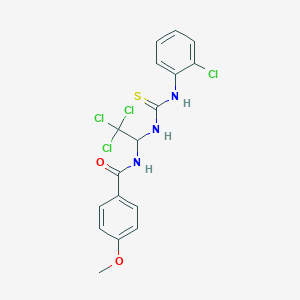
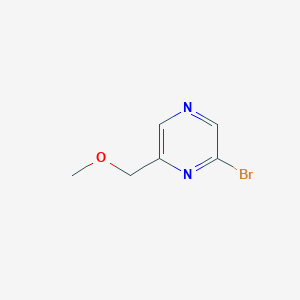
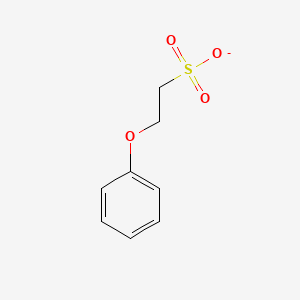


![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)
![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)

![(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11711968.png)
